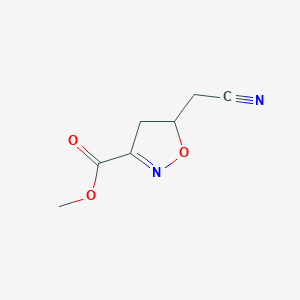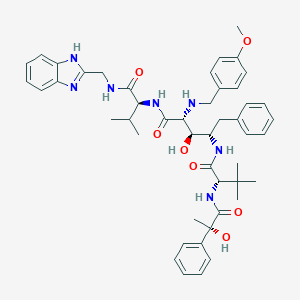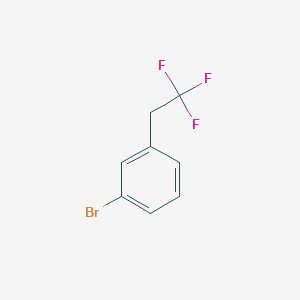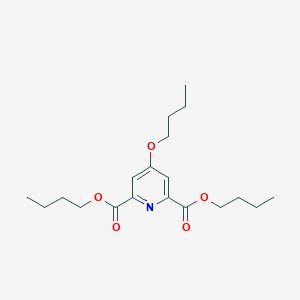
Dibutyl 4-butoxypyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 4-butoxypyridine-2,6-dicarboxylate (DBBDC) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Dibutyl 4-butoxypyridine-2,6-dicarboxylate is not fully understood, but it has been reported to act as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemische Und Physiologische Effekte
Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been reported to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been reported to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In addition, Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dibutyl 4-butoxypyridine-2,6-dicarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may affect its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for Dibutyl 4-butoxypyridine-2,6-dicarboxylate research. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of diabetes and obesity. Furthermore, more research is needed to understand the mechanism of action of Dibutyl 4-butoxypyridine-2,6-dicarboxylate and its potential side effects.
Synthesemethoden
Dibutyl 4-butoxypyridine-2,6-dicarboxylate can be synthesized using different methods, including the reaction of 2,6-pyridinedicarboxylic acid with butanol and butyl chloroformate in the presence of a catalyst. Another method involves the reaction of 2,6-pyridinedicarboxylic acid with butanol and butyl nitrite under acidic conditions. These methods have been reported to yield high purity Dibutyl 4-butoxypyridine-2,6-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been investigated for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. Dibutyl 4-butoxypyridine-2,6-dicarboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, Dibutyl 4-butoxypyridine-2,6-dicarboxylate has been studied for its potential use in the treatment of diabetes and obesity.
Eigenschaften
CAS-Nummer |
173314-94-8 |
|---|---|
Produktname |
Dibutyl 4-butoxypyridine-2,6-dicarboxylate |
Molekularformel |
C19H29NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
dibutyl 4-butoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO5/c1-4-7-10-23-15-13-16(18(21)24-11-8-5-2)20-17(14-15)19(22)25-12-9-6-3/h13-14H,4-12H2,1-3H3 |
InChI-Schlüssel |
FUJOJZRLEVUCLY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=NC(=C1)C(=O)OCCCC)C(=O)OCCCC |
Kanonische SMILES |
CCCCOC1=CC(=NC(=C1)C(=O)OCCCC)C(=O)OCCCC |
Synonyme |
Dibutyl 4-butoxy-2,6-pyridinedicarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
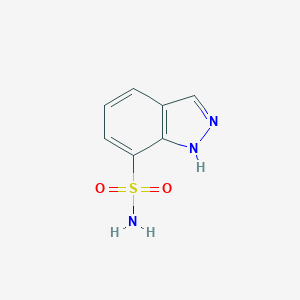
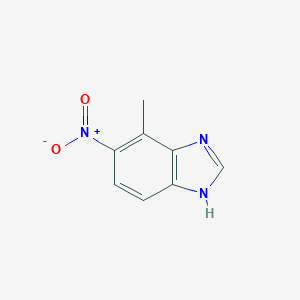

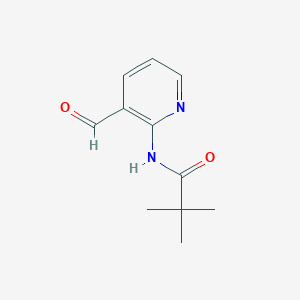
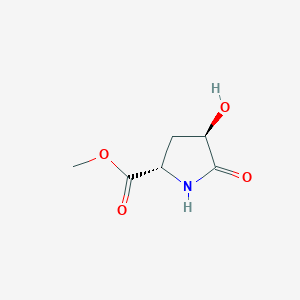
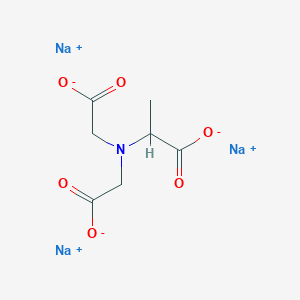
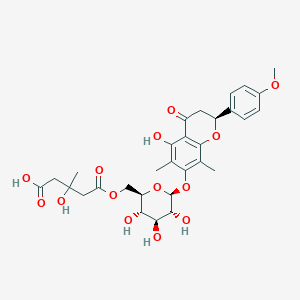
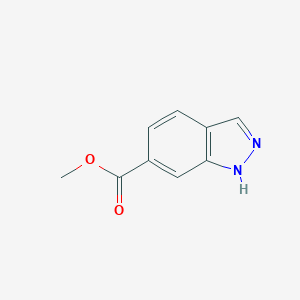
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
